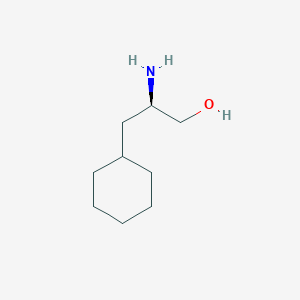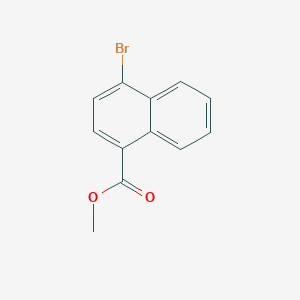
Methyl 4-bromo-1-naphthoate
Vue d'ensemble
Description
Methyl 4-bromo-1-naphthoate is a chemical compound with the molecular formula C12H9BrO2 . It has an average mass of 265.103 Da and a monoisotopic mass of 263.978577 Da . The systematic name for this compound is Methyl 4-bromo-1-naphthoate .
Molecular Structure Analysis
The molecular structure of Methyl 4-bromo-1-naphthoate consists of a naphthalene ring (a type of aromatic hydrocarbon) with a bromine atom and a methyl ester group attached .
Physical And Chemical Properties Analysis
Methyl 4-bromo-1-naphthoate is a solid compound with a brown color . It has a predicted boiling point of 370.8±15.0 °C and a predicted density of 1.492±0.06 g/cm3 . It should be stored in a sealed container in a dry room at room temperature .
Applications De Recherche Scientifique
Methyl 4-bromo-1-naphthoate: A Comprehensive Analysis of Scientific Research Applications
Synthesis of Polycyclic Aromatic Compounds: Methyl 4-bromo-1-naphthoate is crucial in the synthesis of polycyclic aromatic compounds. Its reactivity with various nucleophiles allows researchers to explore and manipulate molecular architectures with high precision, which is essential for the development of new materials and pharmaceuticals .
Organic Synthesis: In organic synthesis, Methyl 4-bromo-1-naphthoate serves as a versatile intermediate. It can be used in catalytic processes such as Heck cross-coupling reactions, where it acts as an aryl halide substrate .
Fluorescent Probe Development: The compound is used in the design and synthesis of fluorescent probes. For example, a naphthalimide Schiff base fluorescent probe was synthesized from 4-bromo-1,8-naphthalic anhydride, which could detect Cu2+ ions in solution .
Medicinal Chemistry: In medicinal chemistry, Methyl 4-bromo-1-naphthoate is used as a starting reagent for multi-step synthesis reactions that are pivotal in drug development and modification to alter medicinal properties .
Safety and Hazards
Methyl 4-bromo-1-naphthoate is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
Mécanisme D'action
Target of Action
Methyl 4-bromo-1-naphthoate is a chemical compound that primarily targets the benzylic position in organic compounds . The benzylic position is a site on an organic molecule where a carbon atom is bonded to an aromatic ring . The role of Methyl 4-bromo-1-naphthoate is to facilitate reactions at this position, allowing for the synthesis of various complex organic compounds .
Mode of Action
The mode of action of Methyl 4-bromo-1-naphthoate involves its interaction with the benzylic position of organic compounds . It participates in free radical reactions, nucleophilic substitution, and oxidation processes . The compound’s bromine atom acts as a leaving group, facilitating the substitution or addition of other groups at the benzylic position .
Biochemical Pathways
Methyl 4-bromo-1-naphthoate affects the biochemical pathways involved in the synthesis of polycyclic aromatic compounds . Its reactivity with various nucleophiles allows researchers to explore and manipulate molecular architectures with high precision . The resulting changes in these pathways can lead to the production of a wide range of organic compounds with diverse properties .
Result of Action
The molecular and cellular effects of Methyl 4-bromo-1-naphthoate’s action are primarily seen in its ability to facilitate the synthesis of complex organic compounds . By targeting the benzylic position, it enables the formation of new bonds and the introduction of various functional groups . This can lead to the creation of a diverse array of compounds with potential applications in fields such as medicinal chemistry, materials science, and more .
Action Environment
The action, efficacy, and stability of Methyl 4-bromo-1-naphthoate can be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by the presence of other substances in the reaction mixture, the temperature, and the pH of the environment . Additionally, the compound should be stored in a sealed, dry environment at room temperature to maintain its stability .
Propriétés
IUPAC Name |
methyl 4-bromonaphthalene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO2/c1-15-12(14)10-6-7-11(13)9-5-3-2-4-8(9)10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWYFJWAOXYZDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C2=CC=CC=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00627690 | |
| Record name | Methyl 4-bromonaphthalene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35615-97-5 | |
| Record name | Methyl 4-bromonaphthalene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-bromo-1-naphthoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


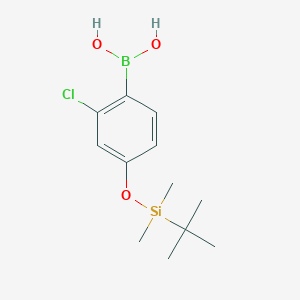

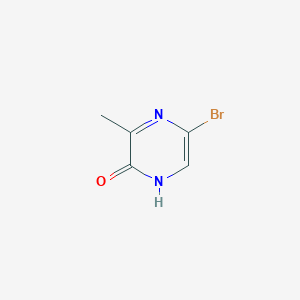
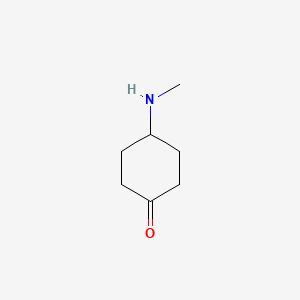
![[Dimethyl-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silyl]oxy-methoxy-dimethylsilane](/img/structure/B1592321.png)

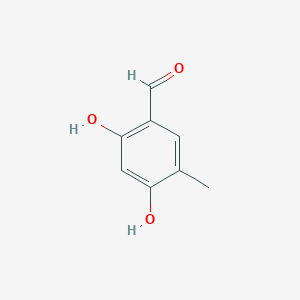
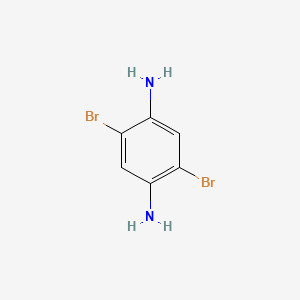
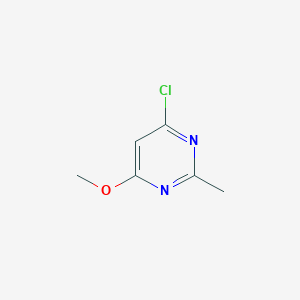

![2-Chlorobenzo[d]thiazole-5-carbonitrile](/img/structure/B1592330.png)

